molecular formula C18H12N2O7 B11661206 2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

Cat. No.: B11661206
M. Wt: 368.3 g/mol
InChI Key: FDXZSQGJUWXJRX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is a complex organic compound known for its unique structural properties It is characterized by the presence of a nitrophenyl group, an oxoethyl group, and an isoindolyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves the reaction of 4-nitrobenzyl chloride with (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetates with various functional groups.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular stress and apoptosis. The isoindolyl acetate moiety may interact with enzymes and proteins, modulating their activities and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and isoindolyl acetate moieties allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C18H12N2O7

Molecular Weight

368.3 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C18H12N2O7/c21-15(11-5-7-12(8-6-11)20(25)26)10-27-16(22)9-19-17(23)13-3-1-2-4-14(13)18(19)24/h1-8H,9-10H2

InChI Key

FDXZSQGJUWXJRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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